cis-3-Undecene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
821-97-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(Z)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- |
InChI Key |
SDTYFWAQLSIEBH-ALCCZGGFSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CC |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving Cis 3 Undecene
Elucidation of Reaction Mechanisms at the Carbon-Carbon Double Bond
The reactivity of cis-3-undecene is primarily dictated by the presence of the carbon-carbon double bond. This electron-rich region serves as a site for a variety of chemical transformations, the mechanisms of which are central to understanding its chemical behavior.
Electrophilic addition reactions are characteristic of alkenes. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile. This process typically involves a two-step mechanism. ma.edu
First, the electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate on the other carbon. The stability of this carbocation is a crucial factor in determining the reaction's regioselectivity. According to Markovnikov's rule, in the addition of protic acids to unsymmetrical alkenes, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation. lumenlearning.com However, in the case of this compound, the double bond is internally symmetrical (disubstituted), so initial protonation at either C3 or C4 would lead to a secondary carbocation of similar stability. This can result in a mixture of regioisomeric products. The general principle is that the reaction pathway proceeds through the most stable possible carbocation intermediate. lumenlearning.comlibretexts.org
For instance, in the addition of a hydrogen halide like hydrogen bromide (HBr), the proton (H+) acts as the electrophile. The subsequent attack of the bromide ion (Br-) nucleophile on the carbocation completes the addition.
In halohydrin formation, where the reaction is carried out with a halogen (e.g., Br₂) in the presence of water, the mechanism involves a cyclic halonium ion intermediate. stackexchange.com The water molecule, acting as a nucleophile, then attacks one of the carbons of the cyclic intermediate. This attack occurs from the side opposite the halonium ion, resulting in anti-addition. The regioselectivity of this second step is determined by the partial positive charge on the carbon atoms; the nucleophile attacks the carbon that can better stabilize this charge. stackexchange.com
Table 1: Products of Electrophilic Addition to this compound
| Reagent | Intermediate | Product(s) | Regioselectivity Principle |
|---|---|---|---|
| HBr | Secondary Carbocation | 3-Bromoundecane and 4-Bromoundecane | Formation of the most stable carbocation; leads to a mixture for symmetrical internal alkenes. |
Epoxidation: The conversion of this compound to its corresponding epoxide, cis-3,4-epoxyundecane, involves the transfer of a single oxygen atom to the double bond. A common method utilizes peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is concerted, with the oxygen atom being delivered to the double bond in a single step through a butterfly-like transition state. libretexts.org This concerted nature ensures that the stereochemistry of the alkene is retained in the epoxide product; thus, this compound yields the cis-epoxide. libretexts.orglibretexts.org
Catalytic epoxidation can also be achieved using transition metal catalysts, such as those based on molybdenum, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com The mechanism involves the coordination of the oxidant to the metal center, which then facilitates the electrophilic transfer of an oxygen atom to the alkene. mdpi.com
Dihydroxylation: This reaction converts the alkene into a vicinal diol (a glycol). The stereochemical outcome, either syn or anti-dihydroxylation, depends on the reagents used. libretexts.org
Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The mechanism with OsO₄ involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.orglibretexts.org This intermediate is then hydrolyzed (cleaved), often with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the cis-diol. libretexts.org The formation of the cyclic intermediate forces the two hydroxyl groups to be delivered to the same face of the double bond, resulting in syn-addition. libretexts.orgwikipedia.org Catalytic versions, such as the Upjohn dihydroxylation, use a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the toxic and expensive OsO₄, allowing it to be used in smaller amounts. organic-chemistry.org
Anti-dihydroxylation: This pathway yields a trans-diol and is typically a two-step process. First, the alkene is epoxidized as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening. A protonated epoxide intermediate is attacked by a water molecule in a nucleophilic substitution (Sₙ2-like) manner. libretexts.orglibretexts.org This backside attack results in the inversion of stereochemistry at the attacked carbon, leading to the two hydroxyl groups being on opposite faces of the original double bond. libretexts.org
Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. The reaction of ozone (O₃) with this compound proceeds through a mechanism first proposed by Rudolf Criegee.
The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond to form a highly unstable primary ozonide, also known as a molozonide. masterorganicchemistry.com This intermediate rapidly rearranges by cleaving the C-C and O-O bonds to form a carbonyl compound and a carbonyl oxide, commonly known as the Criegee intermediate. nih.govnih.gov
For this compound, this cleavage can produce two pairs of fragments:
Propanal and the Criegee intermediate of octanal (B89490).
Octanal and the Criegee intermediate of propanal.
These fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com
The fate of the secondary ozonide depends on the workup conditions:
Reductive Workup: Treatment with a mild reducing agent like zinc (Zn) and water or dimethyl sulfide (DMS) cleaves the ozonide to yield aldehydes or ketones. For this compound, this produces propanal and octanal.
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. This would yield propanoic acid and octanoic acid.
Stereochemical Control and Product Distribution in Undecene Transformations
The spatial arrangement of atoms in molecules, or stereochemistry, is a critical aspect of the reactions of this compound. Controlling the stereochemical outcome is essential for the synthesis of specific stereoisomers.
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com The cis geometry of the starting material, this compound, is a key factor that influences the stereochemistry of the products in stereospecific reactions, where the mechanism dictates a specific stereochemical pathway. khanacademy.org
Dihydroxylation: As discussed previously, the dihydroxylation of this compound is highly stereospecific.
Syn-dihydroxylation with OsO₄ yields a racemic mixture of (3R,4R)-undecane-3,4-diol and (3S,4S)-undecane-3,4-diol. The two hydroxyl groups are added to the same side of the double bond.
Anti-dihydroxylation via epoxidation and subsequent acid-catalyzed hydrolysis yields a racemic mixture of the other pair of diastereomers: (3R,4S)-undecane-3,4-diol and (3S,4R)-undecane-3,4-diol.
Asymmetric Reactions: The development of asymmetric catalysis allows for the synthesis of a single enantiomer, a process known as enantioselective functionalization. The Sharpless asymmetric dihydroxylation is a prime example. wikipedia.org By using a catalytic amount of OsO₄ in the presence of a chiral ligand (derivatives of the alkaloids dihydroquinine, DHQ, or dihydroquinidine, DHQD), it is possible to selectively synthesize one enantiomer of the diol from this compound. organic-chemistry.orgwikipedia.org The choice of ligand dictates which face of the alkene is preferentially hydroxylated.
Table 2: Stereochemical Outcomes of Dihydroxylation of this compound
| Reaction | Reagents | Stereochemistry of Addition | Product Description |
|---|---|---|---|
| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | Syn | Racemic mixture of (3R,4R) and (3S,4S) diols |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | Racemic mixture of (3R,4S) and (3S,4R) diols |
Isomerization reactions involve the conversion of a molecule into a constitutional isomer or stereoisomer. For this compound, two primary types of isomerization are relevant: cis-trans (geometric) isomerization and positional (double-bond migration) isomerization. These transformations are typically not spontaneous and require a catalyst.
Cis-Trans Isomerization: The conversion of this compound to the thermodynamically more stable trans-3-undecene can be achieved using various catalysts. Acid catalysts can facilitate this process by protonating the double bond to form a carbocation intermediate. Rotation around the now single C3-C4 bond can occur before the proton is eliminated to form the more stable trans alkene. researchgate.net Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are also effective catalysts for cis-trans isomerization. escholarship.org The mechanism can vary depending on the metal and ligands involved.
Positional Isomerization: Catalysts can also induce the migration of the double bond along the carbon chain, converting 3-undecene to other isomers like 2-undecene, 4-undecene, or 5-undecene (B8386496). Solid acid catalysts, such as zeolites or acid-activated clays, can promote this type of isomerization, often alongside geometric isomerization. researchgate.net The reaction typically proceeds through carbocation intermediates, with hydride shifts leading to the relocation of the positive charge and subsequent deprotonation at a different position to form a new double bond. The product distribution often trends toward a thermodynamic equilibrium mixture of all possible undecene isomers.
The choice of catalyst is crucial for controlling the type and extent of isomerization. Some catalytic systems are highly selective for cis-trans isomerization with minimal double-bond migration, while others may promote both processes. researchgate.net Catalyst deactivation can also lead to a loss of selectivity in these reactions. researchgate.net
Biosynthesis and Chemoecological Roles of Undecene Isomers
Enzymatic Pathways for Aliphatic Hydrocarbon Biosynthesis
The biological synthesis of aliphatic hydrocarbons, including undecene, is accomplished through sophisticated enzymatic pathways that convert common cellular metabolites, like fatty acids, into these less functionalized molecules.
Several key enzymes have been identified that are responsible for the biosynthesis of alkenes. Among the most studied are the UndA/UndB enzyme system and the fatty acid photodecarboxylase (FAP).
UndA and UndB: These enzymes are non-heme iron-dependent oxidases that catalyze the oxidative decarboxylation of medium-chain free fatty acids (C10–C14) to produce terminal alkenes (1-alkenes). embrapa.br UndA is a soluble protein, whereas UndB is a membrane-bound enzyme belonging to the fatty acid desaturase-like superfamily. chemeo.comnih.gov Their catalytic mechanism involves the activation of molecular oxygen at a diiron center, which initiates the reaction. nih.gov While UndB is not as widespread as UndA, it has been shown to be highly efficient in producing 1-undecene (B165158). embrapa.br The discovery of UndA in Pseudomonas species was a significant step in understanding how bacteria produce 1-undecene from fatty acid precursors like lauric acid. google.com
Fatty Acid Photodecarboxylase (FAP): Discovered in green microalgae such as Chlorella variabilis, FAP represents a unique route to hydrocarbon production. chemecol.org This enzyme utilizes blue light to drive the decarboxylation of free fatty acids into their corresponding n-alkanes or n-alkenes. sdu.edu.cn FAP contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which, upon photoexcitation, abstracts an electron from the fatty acid's carboxyl group, leading to the formation of a radical that readily decarboxylates. sdu.edu.cnontosight.ai The entire process has a quantum yield greater than 80%, making it a highly efficient photoenzymatic system. The crystal structure of FAP reveals a hydrophobic tunnel that guides the fatty acid substrate to the light-capturing FAD cofactor.
| Enzyme | Family/Type | Cofactor(s) | Substrate(s) | Product(s) | Organism Type |
| UndA | Soluble non-heme diiron oxidase | Fe(II) | Medium-chain fatty acids (C10-C14) | Terminal alkenes (e.g., 1-undecene) | Bacteria (Pseudomonas) |
| UndB | Membrane-bound diiron enzyme | Fe(II) | Medium-chain fatty acids (C6-C18) | Terminal alkenes (e.g., 1-undecene) | Bacteria (Pseudomonas) |
| FAP | Glucose-Methanol-Choline (GMC) Oxidoreductase Family | FAD | Long-chain fatty acids (e.g., C16-C17) | n-Alkanes/Alkenes | Microalgae |
The structure of the final alkene product, including the position and stereochemistry (cis- or trans-) of the double bond, is determined by the enzyme's active site and the substrate provided. In enzymatic reactions, the three-dimensional architecture of the active site typically enforces a specific conformation on the substrate, directing the reaction to a single stereochemical outcome. scielo.brmdpi.com
While enzymes like UndA/UndB are known to produce terminal 1-alkenes, the formation of internal alkenes, such as cis-3-Undecene, is also observed in nature and involves different or modified enzymatic systems. The biosynthesis of internal cis-alkenes can occur through pathways that utilize specific desaturase enzymes, which introduce double bonds at defined positions within the fatty acid chain before a final decarboxylation or other chain-shortening step. aensiweb.com The stereochemistry is substrate-controlled in some enzymatic processes, where the inherent properties of the substrate molecule, rather than the enzyme alone, dictate the stereochemical outcome. Therefore, the biological production of this compound would necessitate an enzymatic pathway capable of processing a C12 fatty acid precursor (or a related intermediate) and directing the decarboxylation or elimination reaction to form a double bond with a cis configuration at the C-3 position.
Semiochemical Functionality and Interspecies Chemical Communication
Undecene isomers serve as vital chemical signals, or semiochemicals, that mediate interactions both within and between species. These volatile compounds can act as pheromones, influencing the behavior of other individuals of the same species.
Various undecene isomers and the related alkane, undecane (B72203), have been identified as key components of insect pheromones. While direct identification of this compound as a primary pheromone is less documented than other isomers, the prevalence of related structures in insect communication is well-established.
Undecane , the saturated counterpart to undecene, functions as a prominent alarm pheromone in various ant species, such as Formica argentea, where it is a major component of the Dufour's gland secretion and triggers increased activity and alarm responses in worker ants.
1-Undecene has been identified as a male-emitted volatile organic compound in the bean seed beetle Bruchus rufimanus, where it acts as a sexual pheromone attractive to females, particularly in the presence of host plant kairomones.
5-Undecene (B8386496) has been identified as a sex pheromone in certain insect species, playing a critical role in their mating behavior.
Other related cis-alkenes, such as cis-7-dodecenyl acetate (B1210297) and cis-9-tetradecenyl acetate, are well-known sex pheromones for numerous moth species. chemecol.org The synthesis of cis-6-undecene-1-chloride as an intermediate for these pheromones highlights the importance of the cis-alkene structure in this context. chemecol.org
| Compound | Organism | Gland/Source | Function |
| Undecane | Formica argentea (Ant) | Dufour's Gland | Alarm Pheromone |
| 1-Undecene | Bruchus rufimanus (Beetle) | Male emission | Sexual Pheromone |
| 1-Undecene | Pseudomonas aeruginosa (Bacterium) | Headspace Volatile | Aversive Signal to C. elegans |
| 1-Undecene | Pseudomonas fluorescens (Bacterium) | Headspace Volatile | Aerial Communication Molecule |
| 5-Undecene | Various Insect Species | N/A | Sex Pheromone |
The ecological role of undecene-based chemical signals is diverse. In ants, undecane serves as a crucial alarm signal, quickly alerting the colony to threats. In bacteria, 1-undecene acts as a powerful agent of interkingdom communication. For the nematode Caenorhabditis elegans, 1-undecene produced by the pathogenic bacterium Pseudomonas aeruginosa is an aversive olfactory signal, triggering a "flight-or-fight" response that helps the worm avoid the pathogen. In another context, Pseudomonas fluorescens uses 1-undecene as an aerial communication molecule to mediate biofilm maturation. These signals are part of a complex "volatilome"—the total blend of volatile organic compounds produced by an organism—that shapes ecosystem dynamics.
Natural Occurrence in Microbial and Plant Metabolomes
Undecene isomers are part of the natural metabolome of a variety of microorganisms and plants. The presence of these compounds is a result of the expression of specific biosynthetic pathways.
Microbial Sources: The production of 1-undecene is a known characteristic of several Pseudomonas species, where it is synthesized via the UndA/UndB pathway. chemeo.comgoogle.com It is considered a signature volatile organic compound for this genus and plays a role in both interspecies and intraspecies communication.
Plant Sources: Various undecene isomers have been identified in the essential oils of numerous plants. For example, 1-undecene is found in healthy leaves of Baccharis spicata. The essential oil of Porophyllum ruderale also contains 1-undecene. The essential oils of several Bupleurum species are characterized by a high content of undecane, the saturated precursor. The co-occurrence of different isomers, such as (E)-2-methyl-4-undecene, has been noted in the leaf oil of Acalypha ornata, indicating that plants possess diverse enzymatic machinery for hydrocarbon synthesis. The presence of these related compounds suggests that the metabolic frameworks capable of producing this compound exist within the plant kingdom.
Advanced Analytical Methodologies for Structural and Compositional Analysis of Cis 3 Undecene
Spectroscopic Techniques for Molecular Architecture Determination
Spectroscopy provides invaluable information about the molecular structure of cis-3-undecene by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and connectivity of atoms within a molecule. In the case of this compound, ¹H NMR and ¹³C NMR are instrumental in confirming the cis (or Z) configuration of the double bond.
The stereochemistry of alkenes can be determined by the coupling constant (J) between the vinylic protons in ¹H NMR. For cis-alkenes, the coupling constant is typically in the range of 6-14 Hz, whereas trans-alkenes exhibit a larger coupling constant of 11-18 Hz. qd-latam.com This difference allows for the unambiguous assignment of the cis geometry in this compound.
Furthermore, ¹³C NMR spectroscopy can differentiate between cis and trans isomers. For instance, in related bicyclo[6.3.0]undecene systems, the cis-diene CH signal appears at a different chemical shift (e.g., 50 ppm) compared to the trans-diene CH signal (e.g., 48 ppm) due to the γ-anti and γ-syn effects, respectively. scielo.br While specific data for this compound is not detailed in the provided search results, the principles of NMR analysis remain applicable for its structural confirmation. nih.govgoogle.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the key functional group is the carbon-carbon double bond (C=C).
The C=C stretching vibration in alkenes typically appears in the region of 1600-1680 cm⁻¹. vscht.czlibretexts.org For cis-alkenes, this peak is generally of weak to medium intensity. vscht.cz Additionally, the C-H stretching vibrations of the hydrogens attached to the sp² hybridized carbons of the double bond are expected to appear above 3000 cm⁻¹. libretexts.org The C-H bending vibrations for a cis-disubstituted alkene typically result in a strong absorption in the 675-730 cm⁻¹ region. vscht.cz The presence of these characteristic absorption bands in an IR spectrum helps to confirm the presence of the alkene functional group in this compound. google.com
Table 1: Characteristic IR Absorption Frequencies for Alkenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| =C-H Stretch | 3000-3100 | Medium |
| C=C Stretch | 1600-1680 | Weak to Medium |
| cis-C-H Bend | 675-730 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Complex Mixtures
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification. acdlabs.com For this compound (C₁₁H₂₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, which is approximately 154.29 g/mol . nih.gov
When subjected to ionization, the molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides clues about the molecule's structure. youtube.com For instance, the mass spectrum of pentane, a smaller alkane, shows characteristic fragments that help in its identification. libretexts.org In the analysis of complex mixtures, such as pyrolysis products, MS can help identify various hydrocarbon components, including undecenes. akjournals.com The NIST Mass Spectrometry Data Center contains reference spectra for this compound, with prominent peaks at m/z values of 41 and 55. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂ | PubChem nih.gov |
| Molecular Weight | 154.29 g/mol | PubChem nih.gov |
| Top Peak (m/z) | 41 | NIST nih.gov |
| 2nd Highest Peak (m/z) | 55 | NIST nih.gov |
| 3rd Highest Peak (m/z) | 43 | NIST nih.gov |
High-Resolution Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from its isomers and other components in a mixture, allowing for its accurate quantification and identification.
Gas Chromatography (GC) for Isomeric Purity and Quantitative Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for determining the isomeric purity of this compound, separating it from its trans-isomer and other positional isomers. kirj.ee The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.
Quantitative analysis using GC can be performed to determine the concentration of this compound in a sample. kirj.ee By using a suitable detector, such as a flame ionization detector (FID), and calibrating with standards, the amount of this compound can be accurately measured. The purity of a synthesized batch of a related compound, cis-6-undecene-1-chloride, was determined to be 98% by gas chromatography. google.com
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling
The coupling of gas chromatography with mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. akjournals.comcabidigitallibrary.orgnih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the positive identification of this compound even in very complex mixtures.
GC-MS is widely used for the detailed characterization of complex hydrocarbon mixtures, such as those from pyrolysis of waste materials. akjournals.com In such analyses, the identification of compounds is based on matching their mass spectra and retention times with those in spectral libraries, such as the Wiley 7.LIB Library. cabidigitallibrary.org The structural identification of compounds in these complex samples is often confirmed by comparing their mass spectral data and retention indices with reference standards. akjournals.com For example, in a study of pyrolysis products, 5-undecene (B8386496) was identified with a high degree of confidence. akjournals.com
Application of Retention Indices in Compound Identification
The identification of specific alkene isomers, such as this compound, presents a significant analytical challenge due to the subtle differences in their physical properties and mass spectra. Gas chromatography (GC), coupled with mass spectrometry (MS), is a powerful tool for this purpose; however, mass spectra of isomers can be nearly identical. researchgate.netvurup.sk To enhance the confidence of identification, gas chromatographic retention indices (RIs) are widely employed. researchgate.net The retention index is a value that relates the retention time of an analyte to the retention times of n-alkane standards, providing a more reproducible and transferable metric than retention time alone. chromatographyonline.com
The Kovats Retention Index system is a well-established method used under isothermal GC conditions, while the van den Dool and Kratz method applies a linear relationship for temperature-programmed analyses. chromatographyonline.com The RI value is primarily dependent on the molecular structure of the analyte and the chemical nature of the stationary phase used in the GC column. researchgate.net This dependency allows for the differentiation of closely related isomers. For instance, using RI data can help filter mass spectrometry hits, significantly reducing the number of potential candidates and increasing the accuracy of identification. researchgate.net
Databases such as the National Institute of Standards and Technology (NIST) WebBook compile extensive collections of RI values, serving as a critical reference for compound identification. researchgate.netchromatographyonline.com For this compound, specific RI values have been experimentally determined on various stationary phases. These values are instrumental in distinguishing it from its geometric isomer, trans-3-undecene, and other positional isomers like 5-undecene. nih.govnih.govnih.gov The elution order of cis and trans isomers can vary depending on the polarity of the stationary phase, further aiding in their differentiation. vurup.sk
Research Findings and Data
Experimental data for this compound demonstrate the utility of retention indices. The compound's RI varies predictably between different types of GC columns, such as standard non-polar, semi-standard non-polar, and standard polar phases. nih.gov These distinct values serve as a reliable fingerprint for its identification.
Below is a summary of the reported Kovats retention indices for this compound on various column types.
Table 1: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index Values |
|---|---|
| Standard Non-Polar | 1085, 1096 |
| Semi-Standard Non-Polar | 1085, 1086, 1087, 1091.9 |
| Standard Polar | 1146, 1148, 1149, 1150, 1151.7, 1151.8, 1152, 1153, 1154, 1154.5 |
Data sourced from PubChem CID 5362716. nih.gov
The power of retention indices is most evident when comparing isomers. The structural differences between this compound and its isomers, although minor, are sufficient to cause measurable shifts in their retention indices on a given stationary phase.
The following table compares the retention indices of this compound with its trans isomer and a positional isomer, (Z)-5-undecene, on standard non-polar and standard polar columns.
Table 2: Comparative Kovats Retention Indices of Undecene Isomers
| Compound | Standard Non-Polar RI | Standard Polar RI |
|---|---|---|
| This compound | 1085, 1096 | 1146 - 1154.5 |
| trans-3-Undecene | 1085, 1091, 1092, 1094 | 1137 - 1155 |
| (Z)-5-Undecene | 1078, 1090 | 1137 - 1147 |
Data sourced from PubChem. nih.govnih.govnih.gov
The data clearly illustrates that while there can be some overlap in the range of reported values, distinct indices are available for each isomer. On a standard non-polar column, this compound has a reported RI of up to 1096, while trans-3-undecene is reported up to 1094. nih.govnih.gov On standard polar columns, the differences can also be discerned. nih.govnih.govnih.gov This ability to distinguish between isomers is crucial in complex mixture analysis, where co-elution might otherwise obscure the identity of individual components. researchgate.netvurup.sk Therefore, the application of retention indices, in conjunction with mass spectral data, provides a robust and indispensable methodology for the definitive structural and compositional analysis of this compound. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| trans-3-Undecene |
| (Z)-5-Undecene |
Environmental Dynamics and Biodegradation Pathways of Undecene Hydrocarbons
Microbial Transformations and Bioremediation Potential of Alkenes
Alkenes, including undecene isomers, can be utilized by various microorganisms as a source of carbon and energy, forming the basis of their bioremediation potential. This biological processing is a key route for removing these compounds from contaminated ecosystems.
Elucidation of Biological Degradation Mechanisms by Microorganisms
The biological breakdown of alkenes is primarily carried out by diverse communities of bacteria and fungi under aerobic conditions. nih.govnih.gov While specific degradation pathways for cis-3-undecene are not extensively detailed in scientific literature, the mechanisms for similar alkenes provide a strong model. Generally, the degradation process is initiated by enzymes called oxygenases, which introduce oxygen atoms into the hydrocarbon molecule, making it more water-soluble and susceptible to further breakdown.
For terminal alkenes, bacteria such as Pseudomonas oleovorans can convert them into 1,2-epoxyalkanes researchgate.net. For other alkanes and alkenes, the degradation often starts at the end of the molecule (terminal oxidation) via a monooxygenase enzyme, followed by dehydrogenation and subsequent breakdown through the β-oxidation pathway, which is common for fatty acid metabolism. Pseudomonas aeruginosa strains, for example, are known to efficiently degrade a range of n-alkanes (from C10 to C26) and possess the necessary genes for alkane 1-monooxygenase and other enzymes in the degradation cascade. frontiersin.orgnih.govrsc.org
Fungi also play a significant role in hydrocarbon degradation. researchgate.nethibiscuspublisher.com For instance, the fungus Lentinus tigrinus has demonstrated the ability to biodegrade kerosene, a mixture containing various hydrocarbons, including 7-methyl-1-undecene. researchgate.net The metabolic pathways in fungi can involve cytochrome P450 monooxygenases, which catalyze the initial hydroxylation of the hydrocarbon chain. researchgate.net
Some bacteria exhibit chemotaxis, a process of moving toward a chemical attractant, which can enhance bioremediation. Pseudomonas strain H, for example, is chemotactic toward hydrocarbons like 1-undecene (B165158) and kerosene, suggesting this capability helps the microbe locate its food source in a contaminated environment. hibiscuspublisher.com The degradation of complex hydrocarbon mixtures can be accelerated by microbial consortia, where different species work together to break down the various components. nih.gov
Factors Governing Biodegradation Rates in Diverse Ecosystems
The efficiency of microbial degradation of undecene and other alkenes in the environment is not constant; it is governed by a complex interplay of physical, chemical, and biological factors. nih.gov Optimizing these conditions is the core principle behind bioremediation strategies like biostimulation (adding nutrients) and bioaugmentation (adding specific microbes). biomedgrid.comnih.gov
Key factors include:
Oxygen: Aerobic degradation is generally the most rapid pathway for hydrocarbons, as oxygen is used as the primary electron acceptor by microorganisms during metabolism. nih.govbiomedgrid.com
Nutrient Availability: The growth of hydrocarbon-degrading microbes requires essential nutrients, particularly nitrogen and phosphorus. The ideal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is often cited as 100:10:1 for effective bioremediation. frontiersin.org However, very high concentrations of these nutrients can sometimes inhibit the degradation process. biomedgrid.com
Temperature: Temperature affects both the physical properties of the hydrocarbon (like viscosity) and the metabolic rates of the microorganisms. biomedgrid.com Microbial activity generally increases with temperature up to an optimal point, typically between 30-40°C for many soil microbes. biomedgrid.com
pH: The pH of the soil or water must be within the tolerance range for the degrading microorganisms, which is generally between 6 and 8. nih.gov
Bioavailability: Because hydrocarbons like undecene have low water solubility, their availability to microorganisms can be a major limiting factor. frontiersin.org They tend to adsorb to soil particles or exist as a separate phase. nih.govnioz.nl Biosurfactants, which can be produced by some degrading bacteria like P. aeruginosa, can increase the solubility and bioavailability of hydrocarbons. frontiersin.orgnih.gov
Molecular Structure: The chemical structure of the hydrocarbon itself influences its degradability. Linear alkanes and alkenes are generally degraded more readily than highly branched or aromatic hydrocarbons. nih.gov
The table below summarizes the primary factors that influence the rate of alkene biodegradation.
| Factor | Effect on Biodegradation Rate | Reference |
| Oxygen | Essential for aerobic degradation, which is typically the fastest pathway. Rate is often limited by oxygen delivery. | nih.govbiomedgrid.com |
| Nutrients (N, P) | Required for microbial growth. Lack of nutrients can be a major limiting factor in marine and freshwater environments. | nih.govfrontiersin.orgbiomedgrid.com |
| Temperature | Affects microbial metabolic rates and the physical state of the hydrocarbon. Rates generally increase with temperature up to an optimum. | nih.govbiomedgrid.com |
| pH | Microbial activity is optimal within a specific pH range, typically near neutral (pH 6-8). | nih.gov |
| Bioavailability | Low water solubility can limit microbial access. Adsorption to soil and the presence of biosurfactants are key influences. | nih.govfrontiersin.org |
| Chemical Structure | Linear alkenes are generally more easily degraded than complex, branched, or aromatic structures. | nih.gov |
Atmospheric Reaction Chemistry of Unsaturated Hydrocarbons
Unsaturated hydrocarbons like this compound that volatilize into the atmosphere are subject to chemical transformations, primarily driven by sunlight. These reactions determine the compound's atmospheric lifetime and contribute to the formation of secondary air pollutants.
Photochemical Degradation Processes in the Troposphere
In the troposphere, the primary daytime degradation pathway for most alkenes is reaction with the hydroxyl radical (•OH). oup.com Alkenes can also react with ozone (O₃) and the nitrate (B79036) radical (•NO₃), with the latter being more significant at night. oup.com
The presence of a carbon-carbon double bond makes alkenes highly reactive towards these atmospheric oxidants. nist.gov For 1-undecene, the estimated atmospheric half-life for its reaction with •OH is about 10 hours, and with ozone, it is about 23 hours. The reaction with nitrate radicals is also considered an important nighttime loss process.
The location of the double bond within the molecule affects its reactivity. Internal alkenes, such as this compound, are known to be highly reactive, in some cases more so than terminal alkenes. copernicus.orgmdpi.com The reactions of C4-C6 internal alkenes with ozone, for example, are a significant source of atmospheric •OH radicals. researchgate.net Due to this high reactivity, the atmospheric lifetimes of most alkenes are short, typically on the order of hours to a few days, limiting their potential for long-range transport. oup.comnist.gov
The table below shows estimated atmospheric lifetimes for a representative undecene isomer with major tropospheric oxidants.
| Reactant | Oxidant | Estimated Half-Life | Reference |
| 1-Undecene | Hydroxyl Radical (•OH) | 10 hours | |
| 1-Undecene | Ozone (O₃) | 23 hours |
Formation of Secondary Atmospheric Pollutants from Alkene Reactions
The atmospheric oxidation of alkenes is a key contributor to the formation of photochemical smog and other secondary pollutants. rsc.orgslideshare.net The reaction of alkenes with •OH radicals in the presence of nitrogen oxides (NOx) leads to the formation of tropospheric ozone, a major component of smog. oup.comresearchgate.net
Furthermore, the oxidation of alkenes contributes to the formation of secondary organic aerosol (SOA), which consists of fine particulate matter created from the condensation of low-volatility products. The reaction of linear alkenes with nitrate radicals has been shown to produce a variety of oxygenated compounds, including hydroxynitrates and carbonylnitrates, which can partition into the aerosol phase. For larger alkenes (C7 and greater), both first- and second-generation products contribute to SOA mass.
The ozonolysis of alkenes is another important pathway that generates secondary pollutants. This reaction proceeds through the formation of an unstable primary ozonide, which decomposes into a carbonyl compound (an aldehyde or ketone) and a highly reactive Criegee intermediate. copernicus.orgacs.orgoup.com These Criegee intermediates can decompose to form more •OH radicals or react with other atmospheric trace gases like sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), contributing to the formation of sulfuric acid and nitric acid, which are components of acid rain. rsc.orgcopernicus.org
The table below lists key secondary pollutants formed from the atmospheric reactions of alkenes.
| Alkene Reaction | Key Secondary Pollutants Formed | Significance | Reference |
| Reaction with •OH (in presence of NOx) | Tropospheric Ozone (O₃), Peroxyacyl Nitrates (PAN) | Components of photochemical smog. | oup.comresearchgate.net |
| Reaction with •NO₃ | Hydroxynitrates, Carbonylnitrates, Dihydroxynitrates | Contribute to Secondary Organic Aerosol (SOA) mass. | |
| Reaction with O₃ (Ozonolysis) | Carbonyls (Aldehydes, Ketones), Criegee Intermediates, OH Radicals | Criegee intermediates are highly reactive and lead to further pollutant formation (e.g., acid rain precursors). OH radicals drive further atmospheric oxidation. | researchgate.netrsc.orgcopernicus.org |
Persistence and Environmental Fate Modeling of Olefinic Compounds
Understanding the persistence and movement of olefinic compounds like this compound requires an integrated assessment of their properties and the environmental processes they undergo. Environmental fate models are computational tools used to predict how a chemical will be distributed and transformed in the environment. researchgate.net
These models use a chemical's fundamental physicochemical properties—such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow)—to estimate its partitioning between air, water, soil, and sediment. concawe.eu For an undecene isomer, its low water solubility and relatively high vapor pressure suggest that if released into the environment, it will tend to volatilize into the atmosphere from water and moist soil surfaces. In soil and sediment, it is expected to adsorb to organic matter.
The table below summarizes the likely environmental fate of an undecene isomer in different environmental compartments.
| Environmental Compartment | Dominant Fate Processes | Expected Behavior | Reference |
| Air | Photochemical degradation by •OH and O₃. | Rapid degradation, with an atmospheric lifetime on the order of hours to days. | |
| Water | Volatilization from the surface; Adsorption to suspended solids and sediment; Biodegradation. | Expected to rapidly volatilize. Low water solubility limits concentration in the water column. Biodegradation is an important removal process. | |
| Soil | Volatilization from moist soil; Adsorption to organic matter; Biodegradation. | Expected to have low mobility due to strong adsorption. Biodegradation by soil microorganisms is a key degradation pathway. | nih.gov |
| Sediment | Adsorption; Anaerobic/aerobic biodegradation. | Acts as a sink where the compound can accumulate due to strong adsorption. Degradation is likely to be slower than in other compartments. |
Derivatization Chemistry and Industrial Applications of the Undecene Scaffold
Functionalization of the Double Bond for Polymeric Material Precursors
The internal double bond of cis-3-undecene is the primary site for functionalization, enabling its conversion into monomers suitable for the synthesis of advanced polymeric materials. The reactivity of this double bond allows for the introduction of various functional groups, which can then participate in polymerization reactions.
Key functionalization reactions applicable to this compound for the creation of polymer precursors include:
Epoxidation: The double bond can be converted to an epoxide ring. This transformation is typically achieved using peroxy acids. The resulting epoxide is a versatile intermediate that can be polymerized directly or undergo ring-opening reactions to introduce other functionalities, such as hydroxyl or amino groups, which are precursors for polyesters and polyurethanes.
Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a cobalt or rhodium catalyst. This reaction would convert this compound into a mixture of aldehydes, which are valuable precursors for plasticizers and can be oxidized to carboxylic acids or reduced to alcohols for polyester (B1180765) and polyurethane synthesis.
Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup, would yield propanal and octanal (B89490). These aldehydes can be further transformed into a variety of chemical intermediates. For instance, oxidation would produce propanoic acid and octanoic acid, which can be used in the synthesis of polyamides and polyesters.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. For this compound, this would result in the formation of undecan-3-ol and undecan-4-ol. Diols, which can be formed from further oxidation or from other precursors, are fundamental building blocks for polyesters and polyurethanes.
The functionalized derivatives of this compound can serve as monomers or co-monomers in the production of polymers with tailored properties. For example, dicarboxylic acids or diols derived from this compound could be used to create biodegradable polyesters with specific thermal and mechanical characteristics.
Chemical Transformations for the Synthesis of Specialty Intermediates
The strategic functionalization of this compound can lead to the synthesis of a variety of specialty intermediates for non-polymeric applications as well. These transformations leverage the reactivity of the internal double bond to introduce functional groups that impart specific properties to the final molecule.
Table 1: Potential Chemical Transformations of this compound for Specialty Intermediates
| Reaction Type | Reagents | Potential Products | Industrial Relevance |
| Oxidation | Potassium permanganate (B83412) (KMnO4) | cis-3,4-Undecanediol | Precursor for surfactants, lubricants, and emulsifiers. |
| Metathesis | Grubbs or Schrock catalysts | Cross-metathesis with ethylene (B1197577) can yield shorter-chain alkenes like 1-butene (B85601) and 1-nonene. | Production of specific olefins for use as co-monomers or in fine chemical synthesis. |
| Hydrogenation | H2 with Pd, Pt, or Ni catalyst | n-Undecane | Used as a solvent, in lubricants, and as a reference compound. |
| Addition of Thiols | Thiol compounds with radical or base catalysis | Thioethers | Intermediates for the synthesis of agrochemicals, pharmaceuticals, and antioxidants. |
The synthesis of these specialty intermediates from this compound offers a pathway to high-value chemicals from a simple olefin feedstock. The specific reaction conditions can be tuned to favor the formation of desired products, showcasing the versatility of the undecene scaffold.
Advanced Catalytic Polymerization and Copolymerization Studies
While specific studies on the homopolymerization of this compound are not widely documented, its structure suggests potential for participation in advanced catalytic polymerization and copolymerization reactions. The presence of the internal double bond makes it a candidate for specific types of polymerization, particularly with the advent of sophisticated catalyst systems.
Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) is a powerful technique for the polymerization of non-conjugated dienes. While this compound is a mono-olefin, it could potentially be used as a chain-terminating agent or a co-monomer in ADMET polymerization to control molecular weight and introduce specific end-groups.
Coordination Polymerization: Modern Ziegler-Natta and metallocene catalysts have shown the ability to polymerize a variety of olefins. While terminal alkenes are typically more reactive, some catalyst systems can incorporate internal olefins like this compound into a polymer chain, particularly in copolymerizations with more reactive monomers like ethylene or propylene. The incorporation of this compound would introduce short alkyl branches into the polymer backbone, potentially modifying its crystallinity, flexibility, and thermal properties.
Research in the field of olefin polymerization is continuously evolving, with new catalysts being developed that exhibit higher activity and selectivity for a broader range of monomers. Future studies may explore the use of such advanced catalysts for the direct polymerization of this compound or its copolymerization to create novel polyolefins.
Development of Novel Materials from Undecene-Based Monomers
The derivatization of this compound into functional monomers opens up possibilities for the development of novel materials with unique properties. The eleven-carbon backbone of undecene can impart hydrophobicity, flexibility, and a bio-based character to the resulting polymers, depending on the origin of the initial feedstock.
Table 2: Potential Novel Materials from this compound-Based Monomers
| Monomer Type | Polymer Class | Potential Properties and Applications |
| Diacids/Diols | Polyesters, Polyamides | Biodegradable plastics, thermoplastic elastomers, engineering plastics with enhanced flexibility and lower melting points compared to shorter-chain analogues. |
| Epoxides | Polyethers, Epoxy Resins | Adhesives, coatings, and composites with good thermal and chemical resistance. |
| Acrylates/Methacrylates | Polyacrylates | Specialty adhesives, binders, and rheology modifiers in formulations. |
The development of materials from this compound aligns with the growing demand for sustainable and high-performance polymers. By leveraging the chemical versatility of the undecene scaffold, it is possible to design and synthesize a new generation of materials with tailored functionalities for a wide range of industrial applications. Further research into the derivatization and polymerization of this compound is warranted to fully unlock its potential in materials science.
Q & A
Q. How can researchers ensure ethical rigor in publishing cis-3-Undecene data with conflicting reproducibility claims?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in repositories like Zenodo. Disclose all experimental parameters (e.g., humidity, instrument calibration) in supplementary materials. Invite independent replication studies through collaborative networks .
Troubleshooting and Validation
Q. Q. What strategies mitigate errors in quantifying cis-3-Undecene traces in complex matrices (e.g., biological samples)?
Q. Q. How can computational models validate experimental observations of cis-3-Undecene’s conformational stability?
- Methodological Answer : Compare DFT-calculated rotational barriers with experimental NMR line-shape analyses. Use molecular dynamics simulations to predict dominant conformers under varying temperatures. Cross-check with Raman spectroscopy for vibrational mode assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
